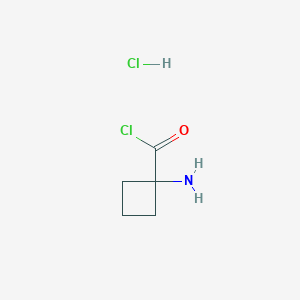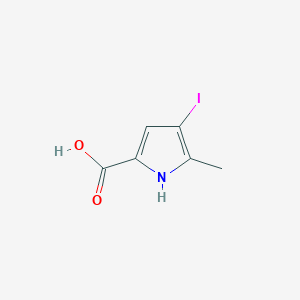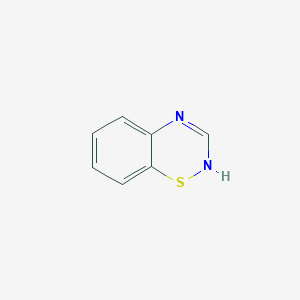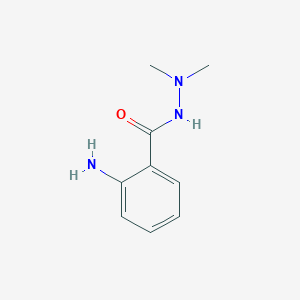
2-(2-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile
描述
2-(2-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile is a complex organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a cyano group, a bromophenyl group, and two methyl groups attached to the tetrahydroquinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2-bromobenzaldehyde with 4,4-dimethyl-1,2,3,4-tetrahydroquinoline in the presence of a base, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(2-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, amines, and other functionalized derivatives, depending on the specific reagents and conditions used.
科学研究应用
2-(2-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(2-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The cyano group and bromophenyl group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
2-(2-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the cyano group, which may affect its reactivity and biological activity.
6-Cyano-2-phenyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the bromine atom, which may influence its chemical properties and applications.
Uniqueness
2-(2-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile is unique due to the presence of both the cyano and bromophenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C18H17BrN2 |
|---|---|
分子量 |
341.2 g/mol |
IUPAC 名称 |
2-(2-bromophenyl)-4,4-dimethyl-2,3-dihydro-1H-quinoline-6-carbonitrile |
InChI |
InChI=1S/C18H17BrN2/c1-18(2)10-17(13-5-3-4-6-15(13)19)21-16-8-7-12(11-20)9-14(16)18/h3-9,17,21H,10H2,1-2H3 |
InChI 键 |
BDUXCPJFSPQVAN-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(NC2=C1C=C(C=C2)C#N)C3=CC=CC=C3Br)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(3AS,4S,6AR)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine](/img/structure/B8737483.png)
![1-(Imidazo[1,2-a]pyridin-6-yl)propan-2-one](/img/structure/B8737491.png)


